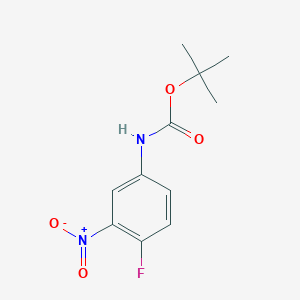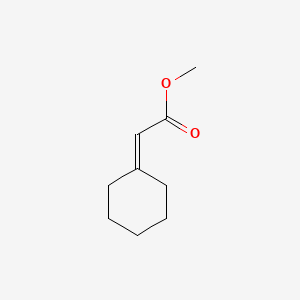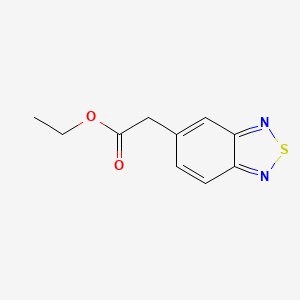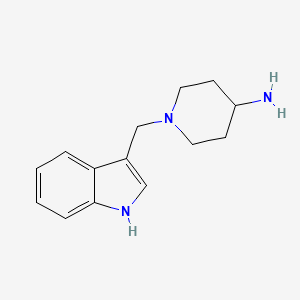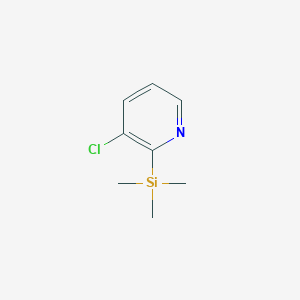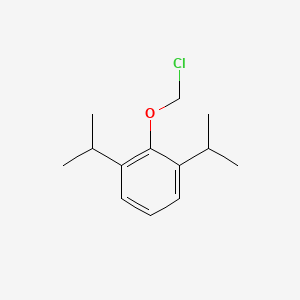
3-(Oxetan-3-yl)propan-1-ol
Übersicht
Beschreibung
“3-(Oxetan-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in laboratory settings and for the manufacture of other chemical compounds .
Synthesis Analysis
The synthesis of oxetane derivatives, including “this compound”, has been a subject of numerous studies . One method involves the ring-opening reactions of epoxides with trimethyloxosulfonium ylide . Another approach involves the use of a gold carbene generated from an alkyne that forms oxetan-3-ones from propargylic alcohols in one step, with Au(I) as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” includes a four-membered oxetane ring . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .Chemical Reactions Analysis
Oxetanes, including “this compound”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
3-(Oxetan-3-yl)propan-1-ol: erregt in der medizinischen Chemie zunehmend Aufmerksamkeit aufgrund seines Potenzials als Bioisoster für die Carbonsäure-Funktion . Sein Oxetanring kann als Isoster des Carbonylmoleküls dienen, was darauf schließen lässt, dass es als Surrogat für Carbonsäuren in Arzneimittelmolekülen verwendet werden könnte. Diese Eigenschaft ist besonders wertvoll bei der Entwicklung neuer Medikamente, bei denen die Stabilität und Lipophilie des Arzneimittelmoleküls entscheidende Faktoren sind.
Materialwissenschaft
In der Materialwissenschaft kann This compound bei der Synthese von Polymeren und Beschichtungen eingesetzt werden . Seine einzigartige Struktur ermöglicht die Herstellung von Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Flexibilität oder verbesserter thermischer Stabilität. Diese Verbindung könnte ein Schlüsselelement bei der Entwicklung neuer Materialien mit verbesserten Leistungsmerkmalen sein.
Chemische Synthese
Diese Verbindung spielt eine bedeutende Rolle in der chemischen Synthese, insbesondere bei der Bildung von Oxetanringen durch Epoxidöffnungsreaktionen . Diese Reaktionen sind grundlegend für die Herstellung einer Vielzahl von Oxetanderivaten, die wertvolle Zwischenprodukte bei der Synthese komplexer organischer Moleküle sind.
Analytische Chemie
In der analytischen Chemie kann This compound als Standard oder Reagenz in verschiedenen chromatographischen Techniken eingesetzt werden, darunter HPLC und LC-MS . Seine klar definierte Struktur und seine Eigenschaften machen es für die Methodenentwicklung und Kalibrierungsprozesse geeignet.
Life Science Forschung
Der Oxetanring von This compound wird in der Life Science Forschung, insbesondere bei der Untersuchung bioaktiver Verbindungen, als Bioisoster untersucht . Seine Fähigkeit, die Carbonsäuregruppe zu imitieren, eröffnet Möglichkeiten für seinen Einsatz bei der Entwicklung neuer Therapeutika.
Umweltwissenschaften
Obwohl spezifische Anwendungen in der Umweltwissenschaft nicht direkt erwähnt werden, deutet die Rolle der Verbindung in der Materialwissenschaft und der chemischen Synthese auf mögliche Anwendungen bei der Entwicklung umweltfreundlicher Materialien und nachhaltiger chemischer Prozesse hin .
Biochemie
In der Biochemie ist This compound aufgrund seines Potenzials, die physikalisch-chemischen Eigenschaften von Arzneimitteln zu verbessern, von Interesse . Es kann die Basizität benachbarter Stickstoffatome beeinflussen, was sich auf die Gesamtlipophilie eines Arzneimittels auswirken kann und somit sein pharmakokinetisches Profil beeinflusst.
Pharmakologie
Pharmakologisch werden Oxetan-haltige Verbindungen wie This compound auf ihre Fähigkeit untersucht, die Eigenschaften von Arzneimitteln zu verbessern. Über ein Dutzend Oxetan-haltige Medikamente befinden sich in verschiedenen klinischen Testphasen, was die Bedeutung dieser funktionellen Gruppe in der Arzneimittelforschung unterstreicht .
Wirkmechanismus
Target of Action
Oxetanes, the class of compounds to which it belongs, are known for their reactivity and are often used in medicinal chemistry .
Mode of Action
Oxetanes are known to undergo ring-opening reactions, which can lead to various biochemical transformations .
Biochemical Pathways
Oxetanes are known to be involved in a variety of chemical reactions, including ring-opening reactions, which can affect various biochemical pathways .
Result of Action
The reactivity of oxetanes can lead to various biochemical transformations, which can have diverse effects at the molecular and cellular level .
Safety and Hazards
The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation . It’s important to handle it with care, using protective clothing and working in a well-ventilated area .
Zukünftige Richtungen
The future directions in the study and application of “3-(Oxetan-3-yl)propan-1-ol” and other oxetane derivatives are likely to involve further exploration of their synthesis and reactivity . The development of new methodologies for oxetane synthesis and incorporation is a key area of interest . The use of oxetanes in medicinal chemistry is also a promising area for future research .
Biochemische Analyse
Biochemical Properties
3-(Oxetan-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of alcohols and aldehydes. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall biochemical pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . It is crucial to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
3-(oxetan-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-1-2-6-4-8-5-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRPUZTMGJPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441634 | |
| Record name | 3-(oxetan-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251922-47-1 | |
| Record name | 3-(oxetan-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


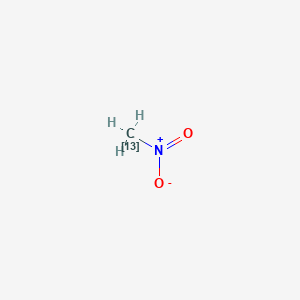

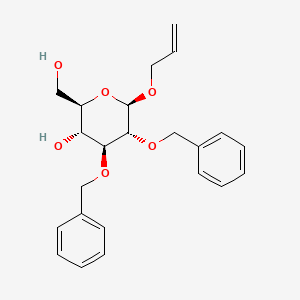
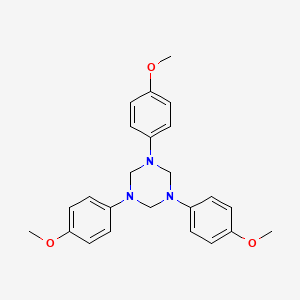

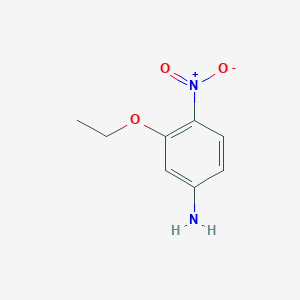
![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)
